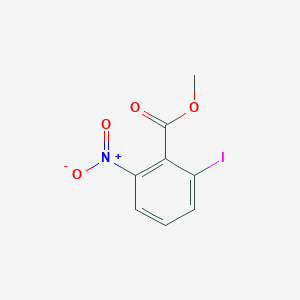

Methyl 2-iodo-6-nitrobenzoate

Description

Methyl 2-iodo-6-nitrobenzoate is a synthetic aromatic ester characterized by a nitro group (-NO₂) at the 6-position and an iodine atom at the 2-position of the benzene ring, with a methoxycarbonyl (-COOCH₃) substituent. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or advanced materials due to its electrophilic aromatic substitution reactivity.

Properties

IUPAC Name |

methyl 2-iodo-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGSUXFZAANPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30970025 | |

| Record name | Methyl 2-iodo-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5471-78-3 | |

| Record name | Methyl 2-iodo-6-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC28453 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-iodo-6-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30970025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodo-6-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl benzoate to introduce the nitro group, followed by iodination to introduce the iodine atom. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the iodination can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide .

Industrial Production Methods

Industrial production of methyl 2-iodo-6-nitrobenzoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-6-nitrobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Common reducing agents include tin(II) chloride in hydrochloric acid or palladium on carbon with hydrogen gas.

Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution: Products depend on the nucleophile used, such as azides or thiocyanates.

Reduction: The major product is methyl 2-amino-6-iodobenzoate.

Coupling: The products are biaryl compounds with various substituents depending on the boronic acid used.

Scientific Research Applications

Methyl 2-iodo-6-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

Material Science: It can be used in the preparation of functional materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-iodo-6-nitrobenzoate in chemical reactions involves the activation of the benzene ring by the nitro group, making it more susceptible to nucleophilic attack. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. In reduction reactions, the nitro group is converted to an amino group, altering the electronic properties of the molecule .

Comparison with Similar Compounds

Structural Similarities and Substituent Effects

Key structural analogs of methyl 2-iodo-6-nitrobenzoate include nitro-substituted benzoate esters and halogenated derivatives. The table below highlights compounds with high structural similarity (based on ):

| Compound Name | CAS Number | Substituents | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| Methyl 3-cyano-5-nitrobenzoate | 99066-80-5 | -CN (3-position), -NO₂ (5) | 0.92 | Higher polarity due to -CN; used in heterocyclic synthesis |

| Methyl 2-methyl-3-nitrobenzoate | 59382-59-1 | -CH₃ (2), -NO₂ (3) | 0.88 | Steric hindrance from -CH₃ reduces reactivity |

| 2-(Ethoxycarbonyl)-6-nitrobenzoic acid | 16533-45-2 | -COOCH₂CH₃ (2), -NO₂ (6) | 0.86 | Ethyl ester variant; hydrolyzes to carboxylic acid |

| Methyl 2-amino-5-cyanobenzoate | 159847-81-1 | -NH₂ (2), -CN (5) | 0.76 | Amino group enables diazotization reactions |

Key Observations :

- Electron-Withdrawing Groups: The nitro group (-NO₂) in methyl 2-iodo-6-nitrobenzoate enhances electrophilicity compared to methyl 2-methyl-3-nitrobenzoate, where the methyl group acts as an electron donor .

- Halogen vs. The cyano group (-CN) introduces stronger dipole interactions, affecting solubility .

Comparison with Natural Methyl Esters

These natural esters are derived from conifer resins and exhibit antimicrobial or anti-inflammatory properties, unlike synthetic analogs like methyl 2-iodo-6-nitrobenzoate, which are tailored for reactivity in lab settings .

| Property | Methyl 2-Iodo-6-Nitrobenzoate | Sandaracopimaric Acid Methyl Ester |

|---|---|---|

| Structure | Simple aromatic ester | Tetracyclic diterpenoid |

| Source | Synthetic | Natural (plant resin) |

| Applications | Synthetic intermediate | Bioactive natural product |

Biological Activity

Methyl 2-iodo-6-nitrobenzoate is an organic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features, including a nitro group and an iodine atom attached to a benzoate structure. This article summarizes its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHINO

- Molecular Weight : Approximately 307.04 g/mol

- Functional Groups : Nitro group (-NO), Iodine atom (I), Benzoate structure

The presence of these functional groups contributes to the compound's reactivity and potential biological activities.

Biological Activity Overview

While specific biological activities of methyl 2-iodo-6-nitrobenzoate are not extensively documented, preliminary findings suggest several avenues for exploration:

- Antimicrobial Properties : The nitro group is often associated with antimicrobial activity, which warrants further investigation into the compound's efficacy against various pathogens.

- Anticancer Potential : Compounds with similar structures have been studied for their anticancer properties. The presence of iodine may enhance the biological activity through mechanisms such as increased cellular uptake or interaction with specific biological targets.

- Neurotransmission Effects : Methyl 2-iodo-6-nitrobenzoate's involvement in biochemical pathways suggests potential effects on neurotransmission processes, particularly in the development of antidepressant compounds.

The exact mechanism of action for methyl 2-iodo-6-nitrobenzoate remains largely unexplored. However, it is hypothesized that:

- The compound may interact with cellular targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.

- The nitro group could undergo reduction in biological systems, leading to the formation of reactive intermediates that interact with cellular macromolecules.

Synthesis and Reactivity

Research indicates that methyl 2-iodo-6-nitrobenzoate can be synthesized through a multi-step process starting from methyl 2-nitrobenzoate, typically involving halogenation reactions. The following table summarizes some comparative reactivity data:

| Compound Name | Key Features | Reactivity Comparison |

|---|---|---|

| Methyl 2-bromo-6-nitrobenzoate | Contains bromine instead of iodine | Similar reactivity but slower due to bromine's size |

| Methyl 2-chloro-6-nitrobenzoate | Contains chlorine instead of iodine | Less reactive than the iodo derivative |

| Methyl 2-fluoro-6-nitrobenzoate | Contains fluorine | Least reactive due to strong carbon-fluorine bond |

| Tert-butyl 2-iodo-6-nitrobenzoate | Similar structure but with a tert-butyl group | Unique steric effects may influence reaction kinetics |

Potential Applications in Drug Development

The compound's structural features suggest it could serve as a precursor in the synthesis of novel pharmaceuticals. For instance, its role in synthesizing antidepressant compounds highlights its potential therapeutic applications. Further studies are needed to evaluate its safety and efficacy in vivo.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-iodo-6-nitrobenzoate, and how can reaction conditions be optimized?

- Methodology : Begin with a nitration-iodination sequence on methyl benzoate derivatives. Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) using kinetic studies to minimize byproducts like regioisomers. For example, controlled addition of nitric acid in sulfuric acid at 0–5°C can enhance nitro-group positioning. Subsequent iodination via electrophilic substitution requires careful monitoring of iodine equivalents to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Methyl 2-iodo-6-nitrobenzoate?

- Methodology : Use FT-IR to confirm nitro (1520–1350 cm⁻¹) and ester (1720–1700 cm⁻¹) functional groups. NMR (¹H and ¹³C) resolves aromatic proton splitting patterns and iodine’s inductive effects on chemical shifts. For crystallographic analysis, employ X-ray diffraction (single-crystal) with software like SHELX-90 for structure solution and refinement. Programs like ORTEP-III can visualize thermal ellipsoids and hydrogen-bonding networks .

Q. How can researchers address solubility challenges during experimental workflows involving Methyl 2-iodo-6-nitrobenzoate?

- Methodology : Test polar aprotic solvents (DMSO, DMF) for dissolution, leveraging the compound’s nitro and ester groups. For recrystallization, use mixed solvents (e.g., ethanol/water) to balance solubility and yield. Monitor solubility via UV-Vis spectroscopy or dynamic light scattering (DLS) in pre-formulation studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in crystallographic data for Methyl 2-iodo-6-nitrobenzoate, such as disordered atoms or unexpected bond lengths?

- Methodology : Re-examine data collection parameters (e.g., resolution, redundancy) to rule out experimental artifacts. Use SHELXL’s restraints/constraints to model disorder, and validate refinement with R-factor convergence and difference Fourier maps. For bond-length anomalies, compare with DFT-optimized geometries (B3LYP/6-31G*) to assess computational vs. experimental deviations .

Q. What strategies can elucidate the electronic effects of the nitro and iodo substituents on the reactivity of Methyl 2-iodo-6-nitrobenzoate?

- Methodology : Perform Hammett analysis using substituent constants (σ) to quantify electronic contributions. Kinetic studies (e.g., monitoring ester hydrolysis rates under varying pH) paired with DFT calculations (NBO analysis) can reveal resonance/inductive effects. Competitive electrophilic substitution experiments (e.g., bromination) may highlight directing effects of substituents .

Q. How can hydrogen-bonding patterns in Methyl 2-iodo-6-nitrobenzoate crystals be systematically analyzed to predict packing motifs?

- Methodology : Apply graph-set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D, R₂²(8) motifs). Use Mercury (CCDC) to generate interaction maps and quantify packing efficiency. Compare with analogous benzoate derivatives to identify trends in supramolecular assembly driven by nitro/iodo interactions .

Q. What experimental approaches resolve discrepancies in spectral data (e.g., unexpected peaks in NMR or IR)?

- Methodology : For NMR, use 2D techniques (COSY, HSQC) to assign ambiguous signals. For IR, compare experimental spectra with computed vibrational modes (Gaussian 16) to identify overtone/combination bands. If impurities persist, employ high-resolution mass spectrometry (HRMS) to verify molecular ion integrity .

Q. How can mechanistic studies differentiate between competing pathways in reactions involving Methyl 2-iodo-6-nitrobenzoate (e.g., nucleophilic aromatic substitution vs. radical pathways)?

- Methodology : Use radical traps (TEMPO) or isotopic labeling (¹⁸O in nitro groups) to track intermediates. Kinetic isotope effects (KIE) and Eyring plots (ΔH‡, ΔS‡) can distinguish concerted vs. stepwise mechanisms. In situ monitoring via Raman spectroscopy or GC-MS provides temporal resolution of intermediates .

Methodological Best Practices

- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .

- Computational Integration : Pair experimental results with DFT/MD simulations (e.g., Gaussian, VASP) to validate electronic or thermodynamic hypotheses .

- Reproducibility : Document reaction conditions (e.g., humidity, light exposure) that may impact iodine’s reactivity or nitro-group stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.